molecular formula C25H21NO6 B11138337 (1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11138337
M. Wt: 431.4 g/mol
InChI Key: HEEOLYHTSQKMQD-INIZCTEOSA-N
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Description

The compound (1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen core, which is a fused ring system containing both benzene and pyran rings, and a propanoate moiety linked to an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the Propanoate Moiety: The propanoate group can be introduced via esterification reactions using suitable alcohols and carboxylic acids in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amino Acid Derivative Attachment: The final step involves coupling the chromen core with an amino acid derivative, such as phenylmethoxycarbonyl-protected amino acids, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromen core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in dihydrochromen derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkoxides in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Substituted esters and amides.

Scientific Research Applications

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The amino acid derivative part of the molecule can enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate: can be compared with other chromen derivatives such as:

    Coumarins: Known for their anticoagulant and anti-inflammatory properties.

    Flavonoids: Widely studied for their antioxidant and anticancer activities.

    Chromones: Investigated for their anti-allergic and anti-inflammatory effects.

The uniqueness of This compound

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C25H21NO6/c1-15-12-18(13-21-22(15)19-10-6-7-11-20(19)24(28)32-21)31-23(27)16(2)26-25(29)30-14-17-8-4-3-5-9-17/h3-13,16H,14H2,1-2H3,(H,26,29)/t16-/m0/s1

InChI Key

HEEOLYHTSQKMQD-INIZCTEOSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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